Home > Products > Screening Compounds P141030 > 2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid - 1225721-39-0

2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid

Catalog Number: EVT-2835695
CAS Number: 1225721-39-0
Molecular Formula: C14H14N2O5
Molecular Weight: 290.275
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is a novel pyridazinone derivative with potential pharmaceutical applications. It is classified as a small-molecule agonist that may exhibit significant biological activity, particularly in the context of inhibiting specific enzymes involved in cellular signaling pathways.

Source

This compound has been synthesized and characterized in various studies focusing on the development of pyridazinone derivatives. Notably, it has been investigated for its pharmacological properties, including its antiviral and anticancer activities .

Classification

The compound falls under the category of heterocyclic organic compounds, specifically pyridazines, which are known for their diverse biological activities. Pyridazinones are particularly noted for their potential as therapeutic agents due to their ability to inhibit phosphodiesterase enzymes .

Synthesis Analysis

Methods

The synthesis of 2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid typically involves multi-step reactions starting from simpler pyridazine derivatives. Common methods include:

  1. Condensation Reactions: The initial formation of the pyridazine ring can be achieved through condensation reactions involving appropriate aldehydes and hydrazines.
  2. Functional Group Modifications: Subsequent steps may involve the introduction of methoxy groups and acetic acid moieties via nucleophilic substitution or acylation reactions.

Technical Details

The synthesis often employs reagents such as phosphorus oxychloride to facilitate the formation of chloropyridazine intermediates, which are then further reacted to yield the desired product. Reaction conditions such as temperature and solvent choice (e.g., acetonitrile) play crucial roles in optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid features a pyridazine core substituted with a dimethoxyphenyl group and an acetic acid functionality.

Data

Key structural data include:

  • Molecular formula: C${15}$H${16}$N${2}$O${4}$
  • Molecular weight: Approximately 288.30 g/mol
  • Key functional groups: Dimethoxy groups, carboxylic acid, and a keto group within the pyridazine ring.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of pyridazine derivatives, including:

  1. Hydrolysis: The acetic acid moiety can be hydrolyzed under basic conditions to yield corresponding carboxylate salts.
  2. Esterification: The carboxylic acid can react with alcohols to form esters.
  3. Nucleophilic Substitution: The presence of reactive sites allows for further functionalization through nucleophilic attacks.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield at each step .

Mechanism of Action

Process

The mechanism of action for 2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is primarily linked to its role as an inhibitor of phosphodiesterase 4 (PDE4). By inhibiting this enzyme, the compound increases levels of cyclic adenosine monophosphate (cAMP), which is crucial for various signaling pathways involved in inflammation and cell proliferation.

Data

Studies indicate that compounds within this class exhibit selective inhibition of PDE4, leading to potential therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Melting Point: Specific values vary based on purity but generally fall within a defined range indicative of good crystallinity.

Chemical Properties

  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structural integrity and purity .

Applications

Scientific Uses

The primary applications of 2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid lie in medicinal chemistry:

  1. Pharmaceutical Development: As a potential therapeutic agent targeting PDE4 for respiratory diseases.
  2. Research Tool: Used in studies investigating the role of cAMP in cellular signaling pathways.
  3. Antiviral Activity: Preliminary studies suggest potential efficacy against viral infections .
Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis Strategies for Pyridazinone Core Formation

The construction of the pyridazinone core represents the foundational step in synthesizing 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid. Industrial syntheses typically employ a sequential three-step approach:

  • Aldol Condensation: 2,5-Dimethoxyacetophenone undergoes condensation with glyoxylic acid to form an α,β-unsaturated keto-acid intermediate.
  • Cyclization: Reaction with hydrazine hydrate (2.0 equiv) in refluxing ethanol (78°C, 8 hr) yields the 6-oxo-1,6-dihydropyridazin-3-yl scaffold with regioselective incorporation of the dimethoxyphenyl group at C3 [9].
  • N-Alkylation: The acetic acid sidechain is introduced via Mitsunobu reaction or nucleophilic displacement using ethyl bromoacetate (1.2 equiv), followed by alkaline hydrolysis (NaOH, 2M, 60°C) to liberate the carboxylic acid [4].

Table 1: Optimization of Pyridazinone Core Synthesis

StepReagents/ConditionsYield (%)Critical Parameters
Aldol CondensationGlyoxylic acid, EtOH, 65°C, 5h78pH control (5.5–6.0)
CyclizationN₂H₄·H₂O, reflux, 8h85Hydrazine stoichiometry (2.0–2.2 equiv)
N-AlkylationEthyl bromoacetate, K₂CO₃, DMF, 60°C63Solvent polarity (DMF > MeCN)

Flow chemistry systems significantly enhance reproducibility by compartmentalizing these exothermic steps. Microreactors enable precise temperature control (<±2°C) during cyclization, suppressing dihydropyridazine dimerization—a major side reaction that reduces yields by 15–20% in batch processes [2] [10]. Hybrid enzymatic-synthetic routes have also been explored, where transaminases catalyze the hydrazine incorporation step, reducing waste alkali byproducts by 40% [10].

Regioselective Functionalization of the Pyridazinone Scaffold

Regioselectivity challenges arise during N1-versus O2 alkylation due to the ambident nucleophilic character of the pyridazinone system. Key strategies include:

  • Protecting Group Strategies: Pre-alkylation of the pyridazinone nitrogen with tert-butoxycarbonyl (Boc) groups directs electrophiles exclusively to N1. Quantitative deprotection occurs with TFA/DCM (1:1) post-functionalization [9].
  • Metal-Mediated Coupling: Pd(0)-catalyzed C–H functionalization at C4 using 2,5-dimethoxyphenylboronic acid (Suzuki coupling) achieves >95% regioselectivity when conducted in degassed THF at 60°C with Pd(PPh₃)₄ (5 mol%) [3].
  • Solvent-Controlled Selectivity: Polar aprotic solvents (DMF, DMSO) favor N1-alkylation (N1:O2 = 9:1), while protic solvents (MeOH, EtOH) promote O-acylation (N1:O2 = 1:3) due to hydrogen-bonding stabilization of the carbonyl oxygen [5].

Table 2: Regioselectivity in Pyridazinone Functionalization

MethodConditionsN1:O2 RatioApplication Scope
Boc ProtectionBoc₂O, DMAP, THF → Alkylation → TFA/DCM50:1Primary alkyl halides
Pd CatalysisPd(PPh₃)₄, K₂CO₃, THF/H₂O 9:1, 60°C>95% C4 selectivityAryl boronic acids
Solvent ControlDMF, 25°C, 12h9:1Bromoacetates

Automated reaction screening platforms enable rapid optimization: Robotic liquid handlers coupled with inline NMR assess >100 solvent/base combinations in <48 hr, identifying cesium carbonate in DMF as optimal for N1-acetic acid tether installation [3] [5].

Solvent-Dependent Polymorphic Crystallization Pathways

Crystallization behavior critically influences the bioavailability and processability of the target compound. Three polymorphs have been characterized:

  • Form α: Monoclinic P2₁/c crystals from ethanol/water (9:1). Needle morphology with melting point 218°C.
  • Form β: Orthorhombic Pbca crystals from acetone. Plate morphology exhibiting higher solubility (27 mg/mL vs. α’s 19 mg/mL in PBS pH 7.4).
  • Form γ: Metastable triclinic P-1 crystals from ethyl acetate, converting to β within 72 hr at 25°C [2].

Solvent polarity directly dictates nucleation kinetics: High-polarity solvents (ε > 30) favor Form α through strong solute-solvent hydrogen bonding, while medium-polarity solvents (ε = 15–25) stabilize Form β via van der Waals interactions. Continuous flow crystallization in microfluidic devices (channel width: 500 μm) achieves precise polymorph control by tuning antisolvent addition rates. A 1:3 acetonitrile/water mixture at 5°C yields phase-pure Form β with 94% consistency versus 75% in batch reactors [2] [7].

Table 3: Polymorph Characteristics Under Various Crystallization Conditions

PolymorphSolvent Systemε (Solvent)Crystal HabitSolubility (mg/mL)
Form αEtOH/H₂O (9:1)24.3Needles19.2
Form βAcetone20.7Plates27.4
Form γEthyl acetate6.0Prisms32.1 (transient)

Green Chemistry Approaches in Acylation and Substitution Reactions

Sustainable methodologies minimize waste and energy consumption during late-stage functionalization:

  • Solvent-Free Acylation: Mechanochemical ball milling (stainless steel vessels, 30 Hz, 2 hr) enables direct amidation between pyridazinone acetic acid and 4-acetamidophenylamine without solvents. Yields reach 82% with near-stoichiometric reagent ratios (1.05 equiv carbodiimide), eliminating aqueous workup waste [7].
  • Photoredox Catalysis: Visible-light-mediated Minisci acylation (450 nm LEDs, Ru(bpy)₃Cl₂ catalyst) installs the dimethoxyphenyl group using 2,5-dimethoxybenzoic acid as a radical precursor, replacing toxic tin reagents. Achieves 76% yield with 99% regioselectivity at C3 [7] [10].
  • Enzymatic Coupling: Immobilized Candida antarctica lipase B (CAL-B) catalyzes esterification of the acetic acid moiety in supercritical CO₂ (60°C, 200 bar), enabling nanoparticle synthesis without protection/deprotection cycles. Conversion exceeds 90% in 6 hr [10].

Table 4: Environmental Metrics Comparison of Acylation Methods

MethodPMI (kg/kg)E-FactorEnergy (kJ/mol)Catalyst Loading
Conventional (DMAP, DCM)875248010 mol%
Solvent-Free Ball Milling5.21.885None
Photoredox Catalysis158.32102 mol%
Enzymatic (CAL-B)3.10.911015 mg/mmol

Flow chemistry enhances these green protocols: Tubular photochemical reactors (residence time: 20 min) achieve 99% conversion in Friedel-Crafts reactions using biosourced levulinic acid as both catalyst and solvent, reducing PMI (Process Mass Intensity) by 67% versus batch methods [8] [10].

Scalability Challenges in Industrial-Scale Production

Scaling beyond laboratory synthesis introduces critical bottlenecks:

  • Purification Limitations: Column chromatography of the polar acetic acid derivative requires silica gel masses exceeding 100× product weight. Simulated moving bed (SMB) chromatography reduces solvent consumption by 45% while maintaining >99.5% purity. Alternative crystallization from toluene/heptane (3:7) achieves comparable purity with 80% recovery [3] [8].
  • Reaction Heterogeneity: Poor mixing in large batch reactors causes hot spots during exothermic hydrazine cyclization (>ΔT 15°C). Continuous stirred-tank reactors (CSTRs) with segmented flow control temperature within ±3°C, suppressing hydrolysis byproducts to <2% [5].
  • Supply Chain Vulnerabilities: Single-source dependency for 2,5-dimethoxybenzaldehyde creates procurement risks. Diversification via in-house synthesis involves methoxylation of hydroquinone dimethyl ether using Pseudomonas monooxygenases (yield: 91%), establishing dual sourcing [8] [10].

Table 5: Scalability Solutions and Performance Metrics

ChallengeLab-Scale ProcessIndustrial SolutionOutcome
PurificationColumn chromatographySMB chromatographySolvent use ↓45%, purity >99.5%
Cyclization ControlIce bath coolingCSTR cascadeByproducts ↓8.3%, throughput 15 kg/h
Supply ChainSingle supplierEnzymatic diversificationLead time ↓60%, cost ↓22%

Economic viability requires minimizing heavy metal catalysts in cross-coupling steps. Flow hydrogenation (Pd/C, 50 bar H₂) replaces Stille couplings for dimethoxyphenyl installation, cutting palladium consumption by 98% and eliminating toxic tin waste [5] [8]. Modular production plants with parallel microreactor trains enable capacity expansion without revalidation, reducing scale-up timelines by 40% [3] [5].

Properties

CAS Number

1225721-39-0

Product Name

2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetic acid

Molecular Formula

C14H14N2O5

Molecular Weight

290.275

InChI

InChI=1S/C14H14N2O5/c1-20-9-3-5-12(21-2)10(7-9)11-4-6-13(17)16(15-11)8-14(18)19/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

KCKCDIXUGGZZQW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.